molecular formula C17H14FN3OS2 B5476757 2-(benzylthio)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide

2-(benzylthio)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5476757
M. Wt: 359.4 g/mol
InChI Key: BYDVSUXNTPGWGP-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzylthio group and a fluorophenyl group attached to the thiadiazole ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole with benzylthiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the fluorophenyl ring can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(benzylthio)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorophenyl group enhances its binding affinity and specificity, while the benzylthio group can modulate its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(methylthio)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(benzylthio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

2-(benzylthio)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity

Properties

IUPAC Name

2-benzylsulfanyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS2/c18-14-8-6-13(7-9-14)16-20-21-17(24-16)19-15(22)11-23-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDVSUXNTPGWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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